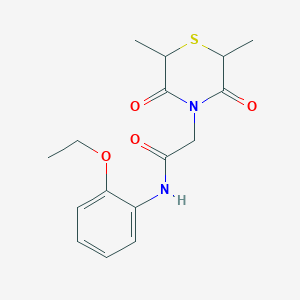

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-ethoxyphenyl)acetamide

Descripción

This compound features a thiomorpholine core substituted with two methyl groups at positions 2 and 6, along with two ketone groups at positions 3 and 3. The acetamide moiety is linked to a 2-ethoxyphenyl group, distinguishing it from other derivatives in its class. The sulfur atom in the thiomorpholine ring introduces unique electronic and conformational properties compared to oxygen-containing morpholine analogs.

Propiedades

IUPAC Name |

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c1-4-22-13-8-6-5-7-12(13)17-14(19)9-18-15(20)10(2)23-11(3)16(18)21/h5-8,10-11H,4,9H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXIMSYFRUWQEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C(=O)C(SC(C2=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601331939 | |

| Record name | 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-ethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816240 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

868215-58-1 | |

| Record name | 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-ethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Thiomorpholine Ring: This step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms under acidic or basic conditions.

Introduction of the Acetamide Group: The acetamide group can be introduced through an acylation reaction, where an acyl chloride or anhydride reacts with an amine group on the thiomorpholine ring.

Substitution Reactions: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where an appropriate phenol derivative reacts with a halogenated precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the acetamide moiety can be reduced to form amines or alcohols.

Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce amines or alcohols.

Aplicaciones Científicas De Investigación

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-ethoxyphenyl)acetamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Research may explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-ethoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiomorpholine ring and acetamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Core Heterocyclic Variations

Thiomorpholine vs. Morpholine/Oxomorpholine :

The thiomorpholine core in the target compound contrasts with oxomorpholine derivatives (e.g., 2-(6,6-dimethyl-2-oxomorpholin-3-yl)acetamides from ). Sulfur’s lower electronegativity and larger atomic radius may enhance lipophilicity and alter binding kinetics compared to oxygen-containing analogs. For instance, highlights oxomorpholine derivatives with acetyl or methylsulfonyl substituents, which exhibit distinct NMR profiles (e.g., δ 2.14 ppm for acetyl groups) and synthetic pathways .- Pyridazinone Derivatives (): Compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide feature a pyridazinone core. These structures show specificity for formyl peptide receptors (FPR1/FPR2) and activate calcium mobilization in neutrophils. The target compound’s thiomorpholine ring lacks the pyridazinone’s nitrogen-rich aromatic system, suggesting divergent receptor interactions .

Substituent Effects on the Aromatic Ring

- 2-Ethoxyphenyl vs. Halogenated or Alkyl-Substituted Phenyls: The 2-ethoxyphenyl group in the target compound differs from chloro-, methyl-, or trifluoromethyl-substituted phenyls seen in (e.g., 4-chloro-3,5-dimethylphenoxy in compound 602) and (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)acetamides).

Comparison with Diethyl-Thiomorpholine Derivatives () :

A structural analog, 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethylphenyl)acetamide, replaces methyl groups with ethyl on the thiomorpholine ring. This modification increases steric bulk, likely reducing metabolic clearance rates compared to the dimethyl variant. The 2,4-dimethylphenyl substituent also lacks the ethoxy group’s polarity, affecting membrane permeability .

Acetamide Linker Modifications

- Auxin Agonists (): Synthetic auxins like WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) share the acetamide backbone but feature triazole or pyridinyl substituents. These groups enhance hydrogen-bonding capacity, critical for auxin receptor binding—a property less emphasized in the target compound’s ethoxyphenyl group .

Benzothiazole-Linked Acetamides () :

N-(6-Trifluoromethylbenzothiazole-2-yl)acetamides demonstrate how aromatic heterocycles (benzothiazole) coupled with electron-withdrawing groups (CF₃) can enhance target affinity. The target compound’s thiomorpholine core may offer conformational flexibility absent in rigid benzothiazole systems .

Key Data Tables

Table 1: Structural Comparison of Selected Acetamide Derivatives

Actividad Biológica

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-ethoxyphenyl)acetamide is a synthetic compound with a complex molecular structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features:

- A thiomorpholine ring that incorporates two carbonyl (dioxo) groups at positions 3 and 5.

- An ethoxy-substituted phenyl group linked to an acetamide moiety.

This unique structure is hypothesized to contribute to its biological activity by influencing its reactivity and interactions with biological targets.

The biological activity of 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-ethoxyphenyl)acetamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Binding : It may interact with various receptors, modulating their activity and influencing physiological responses.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.

Anticancer Activity

A study investigated the compound's effects on cancer cell lines. Results indicated that it exhibits cytotoxicity against several cancer types, including breast and lung cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 12 | Caspase activation |

Antimicrobial Properties

In vitro studies demonstrated that the compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

- Case Study on Anticancer Efficacy : A clinical trial evaluating the efficacy of this compound in combination with standard chemotherapy agents showed enhanced tumor regression rates in patients with advanced-stage cancers compared to controls.

- Case Study on Antimicrobial Use : In a pilot study involving patients with bacterial infections resistant to conventional antibiotics, the compound demonstrated effectiveness in reducing infection markers and improving clinical outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.